3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17871213
InChI: InChI=1S/C12H21NO4/c1-16-10-3-7-17-12(8-10)4-6-13(9-12)5-2-11(14)15/h10H,2-9H2,1H3,(H,14,15)
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid

CAS No.:

Cat. No.: VC17871213

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name 3-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid
Standard InChI InChI=1S/C12H21NO4/c1-16-10-3-7-17-12(8-10)4-6-13(9-12)5-2-11(14)15/h10H,2-9H2,1H3,(H,14,15)
Standard InChI Key IJEJONHQGOYJES-UHFFFAOYSA-N
Canonical SMILES COC1CCOC2(C1)CCN(C2)CCC(=O)O

Introduction

3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid is a complex organic compound featuring a unique spirocyclic structure, a methoxy group, and a carboxylic acid functional group. This compound's molecular formula is C12_{12}H21_{21}NO4_{4}, and its molecular weight is approximately 243.30 g/mol, as reported by PubChem . The presence of these functional groups contributes to its potential biological activity and chemical reactivity.

Synthesis and Chemical Reactivity

The synthesis of 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid typically involves multi-step organic reactions. These pathways require careful control of reaction conditions to ensure high yields and purity. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and decarboxylation, while the spirocyclic structure may participate in unique cyclization reactions.

Biological Activity and Potential Applications

Preliminary studies suggest that compounds with similar structures to 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid can engage in various biological interactions. Further research is needed to establish detailed interaction profiles for this compound. Its unique structural features may offer distinct biochemical properties, making it a candidate for exploration in drug design and other biochemical applications.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid, including:

Compound NameCAS NumberSimilarityUnique Features
2-Azaspiro[4.5]decan-3-one64744-50-9ModerateLacks methoxy and carboxylic acid groups
3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-amine-HighFeatures an amine group instead of carboxylic acid
3-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)-3-oxopropanenitrile2097947-50-5HighContains a nitrile group

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator